N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide
Description
N-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide is a heterocyclic carboxamide featuring a 6-nitro-2-oxochromene core linked to a 3,5-dimethylpyrazole moiety. The nitro group confers strong electron-withdrawing properties, while the dimethyl substituents on the pyrazole enhance lipophilicity. Although specific data for this compound is absent in the provided evidence, its structural analogs (e.g., pyrazole-carboxamides in ) offer insights into synthesis, characterization, and substituent effects .
Properties
CAS No. |
942876-50-8 |
|---|---|
Molecular Formula |
C15H12N4O5 |
Molecular Weight |
328.284 |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C15H12N4O5/c1-7-13(8(2)18-17-7)16-14(20)11-6-9-5-10(19(22)23)3-4-12(9)24-15(11)21/h3-6H,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
CRBRQYBRYQGGEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-nitro-2-oxochromene-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of a hydroxyl group from the carbonyl group.
Substitution: Introduction of various substituents on the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that compounds similar to N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide exhibit significant antioxidant properties. Molecular docking studies suggest that these compounds can effectively scavenge free radicals and reduce oxidative stress, making them potential candidates for treating diseases related to oxidative damage .
1.2 Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in therapies for inflammatory diseases . The structural features of the compound contribute to its ability to interact with biological targets involved in inflammation.
1.3 Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action .
Materials Science
2.1 Nonlinear Optical Properties
The compound's molecular structure suggests promising nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. DFT calculations have demonstrated that the compound exhibits high molecular hyperpolarizability, making it a candidate for use in NLO devices . Such materials are essential for developing advanced optical technologies, including lasers and modulators.
2.2 Photophysical Properties
Studies have explored the photophysical characteristics of derivatives of this compound, indicating potential applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The ability of the compound to absorb light in specific wavelengths enhances its utility in these applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications
- Bioactivity: Nitro groups in chromene systems are associated with antimicrobial or anticancer activity, whereas chloro/cyano-pyrazole carboxamides () may target enzymes like kinases.
- Drug Design: The target’s lipophilic dimethylpyrazole moiety could improve membrane permeability compared to polar cyano substituents in analogs .
Biological Activity
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, a nitro group, and a chromene moiety, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.
Research indicates that the compound exhibits antioxidant and anti-inflammatory properties. The molecular docking studies suggest that the compound interacts effectively with biological targets involved in oxidative stress and inflammation pathways. Specifically, the nitro group enhances electrophilic interactions, making it a potential candidate for further development in treating diseases associated with oxidative damage and inflammation .
Biological Activities
-
Antioxidant Activity :
- The compound has shown significant antioxidant activity through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in vitro.
- Anti-inflammatory Effects :
- Anticancer Potential :
Case Studies and Experimental Findings
Several studies have highlighted the biological efficacy of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural elements:
- The pyrazole ring is known for its ability to stabilize radical species.
- The nitro group enhances electrophilicity, facilitating interactions with biological targets.
- The chromene moiety contributes to the overall stability and solubility of the compound, enhancing bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
